1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine
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Overview
Description
Preparation Methods
The synthesis of 1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine typically involves the reaction of piperazine with 1,3-benzodioxole-5-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: While not directly used as a therapeutic agent, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets, such as proteins and enzymes, through its piperazine and benzodioxole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also participate in signaling pathways by binding to receptors or other cellular components .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-furoyl)piperazine: This compound has a similar structure but includes an additional furoyl group, which may confer different chemical and biological properties.
Piperazine derivatives: Other piperazine derivatives, such as those used in pharmaceuticals (e.g., antihistamines, antipsychotics), share the piperazine ring but differ in their substituents, leading to varied pharmacological activities.
The uniqueness of this compound lies in its specific combination of the piperazine ring and the benzodioxole moiety, which imparts distinct chemical reactivity and biological interactions.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(piperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(14-5-3-13-4-6-14)9-1-2-10-11(7-9)17-8-16-10/h1-2,7,13H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEWOOAOXQETRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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